(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile
Description
The compound “(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile” is a complex heterocyclic molecule featuring a fused pyrrolo-quinoline core substituted with two cyanide groups at the 3-position, a 3,4-dimethoxyphenyl group at the 2-position, and a 4-methylbenzoyl moiety at the 1-position.
Properties
CAS No. |
294866-48-1 |
|---|---|
Molecular Formula |
C30H25N3O3 |
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-(4-methylbenzoyl)-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,3-dicarbonitrile |
InChI |
InChI=1S/C30H25N3O3/c1-19-8-10-21(11-9-19)29(34)28-27(22-12-14-24(35-2)25(16-22)36-3)30(17-31,18-32)26-15-13-20-6-4-5-7-23(20)33(26)28/h4-16,26-28H,1-3H3/t26-,27-,28+/m1/s1 |
InChI Key |
VIMMTHOPPMZGGL-FCEKVYKBSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)[C@@H]2[C@H](C([C@@H]3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2C(C(C3N2C4=CC=CC=C4C=C3)(C#N)C#N)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the pyrroloquinoline core, followed by the introduction of the dimethoxyphenyl and methylphenyl groups through various substitution reactions. The final step often involves the addition of the dicarbonitrile groups under controlled conditions to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to undergo various chemical reactions makes it a candidate for probing biochemical pathways and mechanisms.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with specific molecular targets, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (1S,2S,3aR)-2-(3,4-dimethoxyphenyl)-1-[(4-methylphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context of its application, such as its use in drug development or biochemical research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a dihydroquinoline-dicarbonitrile scaffold with several synthesized derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with 8a’s 4-nitrophenyl (electron-withdrawing), which may influence solubility and reactivity. Methoxy groups enhance lipophilicity and metabolic stability compared to nitro substituents .
- Core Rigidity: The pyrrolo-quinoline core in the target compound likely imposes greater steric hindrance and conformational rigidity than the dihydroquinoline or pyrano-pyrazole systems in 8a–8f and 3s, respectively .
- Cyanide Positioning: The vicinal dicarbonitrile groups in the target compound are structurally analogous to those in 8a and 8f.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
